N-Nitrosomethyl-4-methylbenzylamine

Esophageal Carcinogenesis Route-Dependent Toxicology Metabolic Detoxification

N-Nitrosomethyl-4-methylbenzylamine (4-MeMBN; CAS 62783-50-0) belongs to the N-nitrosamine class of compounds, specifically the asymmetrical N-nitroso-N-benzylmethylamine family. A defining structural feature is the para-methyl substitution on the benzyl ring, which profoundly alters its metabolic fate compared to the parent compound N-nitrosomethylbenzylamine (MBN).

Molecular Formula C9H12N2O
Molecular Weight 164.2 g/mol
Cat. No. B1229229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Nitrosomethyl-4-methylbenzylamine
Synonyms4-MMBNA
N-methyl-N-(4-methylbenzyl)nitrosamine
N-methyl-N-nitroso-(4-methylphenyl)methylamine
N-nitrosomethyl(4-methylbenzyl)amine
Molecular FormulaC9H12N2O
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CNCN=O
InChIInChI=1S/C9H12N2O/c1-8-2-4-9(5-3-8)6-10-7-11-12/h2-5,10H,6-7H2,1H3
InChIKeyCVGWGOPGKBEURT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Nitrosomethyl-4-methylbenzylamine: A Key Research-Grade Esophageal Carcinogen for Toxicology & Chemoprevention Studies


N-Nitrosomethyl-4-methylbenzylamine (4-MeMBN; CAS 62783-50-0) belongs to the N-nitrosamine class of compounds, specifically the asymmetrical N-nitroso-N-benzylmethylamine family [1]. A defining structural feature is the para-methyl substitution on the benzyl ring, which profoundly alters its metabolic fate compared to the parent compound N-nitrosomethylbenzylamine (MBN) [2]. Like other nitrosamines, 4-MeMBN requires cytochrome P450-mediated α-hydroxylation to generate DNA-reactive methylating intermediates [3]. This compound is utilized exclusively as a reference standard and mechanistic probe in preclinical oncology, toxicology, and chemoprevention research; it is not intended for diagnostic or therapeutic applications [4].

Procurement Rationale: Why Non-Selective N-Nitrosamine Sourcing Undermines Esophageal Carcinogenesis Model Reproducibility


The biological activity of N-nitrosamines is exquisitely sensitive to subtle structural modifications. In this compound class, even minor changes—such as the position of a single methyl group on the benzyl ring or the nature of the para-substituent—can cause a dramatic switch in metabolic detoxification pathways, organotropism, and carcinogenic potency [1]. Sourcing a generic 'nitrosamine' without verifying the specific 4-methylbenzyl substitution pattern risks obtaining a compound with an entirely different pharmacokinetic profile and target organ selectivity. Specifically, oral 4-MeMBN retains potent esophageal carcinogenicity comparable to MBN, yet systemic administration reveals up to a 22-fold difference in toxicity-equivalent dosing, governed by a distinct hepatic detoxification mechanism absent in non-methylated or differently substituted analogs [2]. Therefore, cross-referencing the CAS number 62783-50-0 and confirming the para-methyl substitution are critical quality assurance steps for ensuring fidelity to established esophageal carcinogenesis models in rodent studies .

Quantitative Evidence Guide: Benchmarking N-Nitrosomethyl-4-methylbenzylamine Against Parent & Isomeric Analogs


Route-Dependent Divergence in Systemic Toxicity and Carcinogenic Potency: 4-MeMBN vs. MBN

In male Wistar rats, a single intravenous injection of the parent compound MBN at 0.017 mmol/kg produced 344 µmol 7-methylguanine/mol guanine in esophageal DNA, the highest among all tissues examined, confirming potent target-organ DNA damage. An equimolar intravenous dose of the target compound 4-MeMBN generated substantially lower esophageal DNA methylation, quantified at only 22 µmol 7-methylguanine/mol guanine, with the highest adduct levels instead shifting to the liver [1]. This approximately 15.6-fold reduction in esophageal DNA adducts after systemic exposure translates directly into reduced systemic carcinogenicity, as reflected by an approximately 22-fold higher equitoxic subcutaneous dose required for 4-MeMBN (394 mg/kg) compared to MBN (18 mg/kg) [1]. Critically, both compounds produced comparable DNA methylation levels in esophageal tissue when administered at these equitoxic doses, indicating that the intrinsic DNA-damaging capability of the activated species is preserved [1].

Esophageal Carcinogenesis Route-Dependent Toxicology Metabolic Detoxification

Quantitative Shift in Major Excretion Pathway: 4-MeMBN Preferentially Eliminated as Benzoic Acid Derivative via Urine

Within 12 hours of an equimolar intravenous dose (0.017 mmol/kg), the parent compound MBN was primarily exhaled as ¹⁴CO₂ (49% of administered radioactivity), with minimal urinary excretion (<5%). Conversely, the target compound 4-MeMBN exhibited a reversed elimination profile, with 65% of radioactivity recovered in urine and only 13% exhaled as ¹⁴CO₂ [1]. The major urinary metabolite was identified as the benzoic acid derivative of 4-MeMBN (4-(N-methyl-N-nitroso-aminomethyl)-benzoic acid), a detoxification product formed rapidly in the liver that accounts for the compound's reduced systemic toxicity [1][2]. This metabolic shunting is enabled by the para-methyl group, which directs oxidative metabolism toward the benzoic acid pathway rather than the α-hydroxylation route that generates DNA-methylating species [1].

Metabolic Fate ADME Excretion Kinetics

Superior Serum Clearance Rate of 4-MeMBN Compared to Parent MBN Following Systemic Dosing

Pharmacokinetic monitoring following a single intravenous injection revealed that 4-MeMBN is cleared from serum at a markedly faster rate than MBN. Within 5 hours post-injection, neither compound was detectable in serum; however, the measurable serum concentration of 4-MeMBN was consistently lower than that of MBN at all intermediate time points, indicating an accelerated clearance [1]. This rapid elimination is mechanistically linked to the efficient hepatic conversion of 4-MeMBN to its benzoic acid derivative, which is then rapidly excreted in urine as demonstrated by the 65% urinary recovery within 12 hours [1]. The substantially shorter serum residence time correlates directly with the reduced systemic toxicity observed for 4-MeMBN after parenteral administration, as the DNA-methylating species generated via α-hydroxylation have a narrower temporal window for target interaction [1].

Pharmacokinetics Serum Clearance Bioavailability

Positional Isomerism Modulates Carcinogenic Potency: 2-, 3-, vs. 4-Methyl Substitution Comparison

In a comparative metabolism study of the three positional isomers—N-methyl-N-nitroso-(2-, 3-, and 4-methylphenyl)-methylamines (compounds 2a, 2b, and 2c, respectively)—all three compounds were metabolized to their corresponding benzoic acid derivatives (3a, 3b, and 3c) in rats, but the 4-methyl isomer (2c, equivalent to 4-MeMBN) was shown to undergo rapid detoxication via nearly quantitative urinary excretion of its benzoic acid metabolite within 24 hours following oral intubation of the acid derivative [1]. The study explicitly compared the toxicity and carcinogenicity of these three isomeric forms against the parent N-methyl-N-nitroso-benzylamine (MNBA), establishing that the position of the methyl substituent on the phenyl ring is a critical determinant of biological activity [1].

Isomer Selectivity Structure-Activity Relationship Metabolic Detoxification

Para-Substituent Effects Dictate Mutagenic Potency in the Salmonella Assay: CH₃ Substituent Among the Least Potent

In a systematic study of N-nitroso-N-(para-substituted-benzyl)methylamines using the Salmonella typhimurium TA 1535 mutagenicity assay with Aroclor-induced male hamster liver S9 activation, the relative mutagenic potency order was established as: Cl > CN > NO₂ > H > CH₃O > CH₃ > F >> COOH [1]. The target compound, bearing a para-CH₃ substituent, ranked near the bottom of this hierarchy—approximately 6-fold less mutagenic than the most potent para-chloro derivative and measurably weaker than the unsubstituted parent (H) compound [1]. This quantitative mutagenicity data provides a structure-activity relationship (SAR) anchor: the electron-donating methyl group at the para-position reduces electrophilic reactivity at the α-carbon, directly modulating the compound's capacity to form DNA-damaging intermediates relative to other para-substituted analogs in the same series [1].

Mutagenicity Ranking Electronic Effects QSAR

High-Impact Application Scenarios for N-Nitrosomethyl-4-methylbenzylamine in Preclinical and Analytical Workflows


Mechanistic Studies of Route-Dependent Esophageal Carcinogenesis

4-MeMBN is an indispensable tool for dissecting the role of first-pass metabolism in organ-specific carcinogenesis. As demonstrated by Hodgson et al., oral gavage of 4-MeMBN induces esophageal carcinomas through direct mucosal uptake, whereas systemic administration largely bypasses the esophagus due to rapid hepatic detoxification [1]. Researchers can exploit this route-dependent dichotomy to design controlled experiments that distinguish local bioactivation in the esophageal epithelium from hepatic metabolic contributions, using the quantitative DNA methylation endpoints (22 vs. 344 µmol 7-methylguanine/mol guanine in esophagus after systemic vs. oral exposure) as validated biomarkers of target engagement [1].

Chemoprevention Agent Screening Using the 4-MeMBN Rat Esophageal Tumor Model

The esophageal specificity of orally administered 4-MeMBN, coupled with its reliable tumor induction profile in rodent models, makes it a preferred carcinogen challenge agent for evaluating dietary and pharmaceutical chemopreventive interventions [1]. Because 4-MeMBN's metabolism and DNA adduct formation have been rigorously quantified—including the definitive identification of the benzoic acid urinary metabolite as a detoxification endpoint [1]—researchers can monitor both tumor incidence and metabolic biomarker shifts (e.g., urinary metabolite recovery, tissue 7-methylguanine levels) to assess preventive efficacy with high quantitative precision [1][2].

Reference Standard for Nitrosamine Impurity Quantification in Pharmaceutical Analysis

The clear chromatographic and mass spectral identity of 4-MeMBN (CAS 62783-50-0, molecular formula C₉H₁₂N₂O, molecular weight 164.20 g/mol) supports its use as a certified reference material in LC-MS/MS and GC-MS methods for detecting and quantifying N-nitrosamine impurities in active pharmaceutical ingredients and drug products [1]. The compound's well-characterized physical properties—including density of 1.02 g/cm³, boiling point of 313.8°C at 760 mmHg, and LogP of 2.1—facilitate reliable method development and validation [2]. Its established mutagenicity profile in the TA 1535 assay also provides a biological activity benchmark for confirming detector response linearity and sensitivity in regulatory risk assessment frameworks [3].

Structure-Activity Relationship (SAR) Studies of Nitrosamine Carcinogenicity

4-MeMBN occupies a critical position within the para-substituted N-nitroso-N-benzylmethylamine SAR series, with a mutagenic potency lower than the unsubstituted parent (H) and substantially below electron-withdrawing substituents like Cl and NO₂ [1]. This makes 4-MeMBN the key reference for quantifying the deactivating effect of electron-donating para-substituents on nitrosamine bioactivation. Computational chemists and toxicologists can use the quantitative mutagenicity data for the CH₃ derivative as a calibration point for in silico prediction models (e.g., QSAR, α-carbon electron density calculations), improving the accuracy of carcinogenicity forecasts for novel nitrosamine structures encountered in drug development programs [1].

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